REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[CH:8]=[CH:7]2.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC(NC12)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 5% to 20% EtOAc in petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3 mmol | |
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |